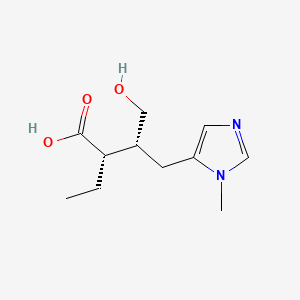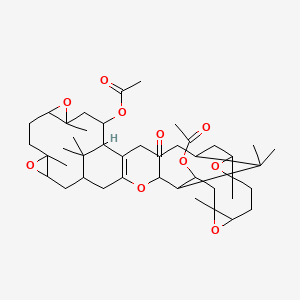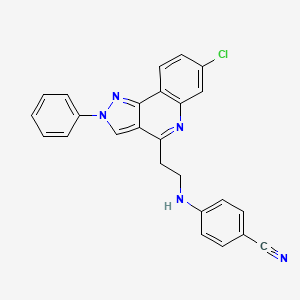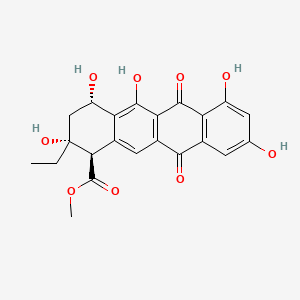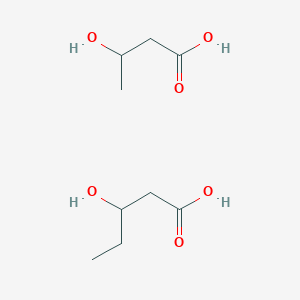
Biopol
Descripción general
Descripción
Biopol, also known as this compound, is a useful research compound. Its molecular formula is C9H18O6 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biopolymers in Food and Medical Applications
Biopolymers, a class of functional materials, are increasingly used in high-value applications in various fields. They are crucial for addressing complex health and well-being problems. A shift from synthetic polymers to biodegradable materials derived from natural resources is underway to lessen environmental impacts and reliance on fossil fuels. Natural biopolymers have found applications in the food industry and are expanding into pharmaceutical and medical industries due to their unique properties (Baranwal et al., 2022).
Chitosan Applications in Plants
The use of biopolymers in agriculture has grown, with materials like chitosan (CHT) showing significant results. Extracted from chitin, CHT is safe, inexpensive, and can be combined with other compounds for enhanced performance. It's used to improve plant productivity, protect plants from pathogens, and extend the commercial life of fruits (Malerba & Cerana, 2018).
Biopolymers for Drugs and Probiotics Delivery
Biopolymers have seen increasing interest in the medical community, particularly for drug encapsulation. They offer significant benefits as edible coatings and films in the food industry, leading to their use in pharmaceuticals for controlled drug delivery systems, including probiotics. This research highlights the development and various applications of biopolymers in new drug delivery systems (Gheorghita et al., 2021).
Jute-Biopol Composites
Research has been conducted on jute fabric modifications for use in biodegradable jute-fabric/Biopol composites. These composites, enhanced with chemically treated jute fabrics, show significant improvement in mechanical properties such as tensile, bending, and impact strength. This development is promising for creating more sustainable and eco-friendly materials (Mohanty et al., 2000).
Biopolymers in Biomaterials Science and Drug Delivery
The study of biopolymers like chitosan and alginate dialdehyde has expanded in biomaterials science and drug delivery. These biopolymers form stable complexes through electrostatic and covalent interactions, useful in drug delivery systems. The research also evaluates layer-by-layer assemblies of biopolymers on various substrates, revealing insights into their application potential (Aston et al., 2015).
Additive Manufacturing in Biomedical Applications of Polyhydroxyalkanoates
Recent advancements in biopolymers have caught the attention of various fields, including medicine. Polyhydroxyalkanoate (PHA) biopolymers are being used increasingly in biomedical applications due to their mechanical properties, cytocompatibility, and controllable biodegradability. Additive manufacturing (3D printing) offers significant advantages in the design and production of complex structures using PHAs for drug delivery, stenting, and tissue engineering (Giubilini et al., 2021).
Antioxidant and Antimicrobial Applications of Biopolymers
Biopolymers have risen in popularity for their eco-friendly and sustainable nature. They find applications in antioxidant and antimicrobial activities, either inherently or as carriers for other biopolymers. Modifications are often made to enhance their suitability for various applications, emphasizing the versatility of biopolymers in different fields (Sivakanthan et al., 2020).
Environmental Applications of Chitosan and Cellulosic Biopolymers
Chitosan and cellulose biopolymers play a significant role in environmental applications. They are used for wastewater treatment, biosorbents for pollutants, and other environmental applications like anti-desertification and bio-sealants. This comprehensive analysis highlights the potential and future research prospects of biopolymers in environmental applications (Kanmani et al., 2017).
Mecanismo De Acción
Target of Action
Biopol, also known as polyhydroxyalkanoate (PHA), is a type of biodegradable plastic produced by certain types of bacteria . The primary targets of this compound are the microorganisms that can degrade it, such as bacteria and fungi . These organisms break down this compound into water, carbon dioxide, and biomass .
Mode of Action
This compound interacts with its microbial targets through a process of biodegradation . The microorganisms degrade this compound by secreting enzymes that break down the polymer chains into smaller units, which can then be metabolized by the organisms . This process results in the transformation of this compound into environmentally friendly byproducts .
Biochemical Pathways
The degradation of this compound involves the hydrolysis of its ester groups into carboxyl or hydroxyl groups . This phase enhances the autocatalytic action of the this compound composites, enabling hydrolytic degradation . The biochemical pathways involved in this process are complex and involve a series of enzymatic reactions carried out by the degrading microorganisms .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its environmental kinetics. This compound’s environmental kinetics involve its absorption, distribution, metabolism, and excretion (ADME) in the environment . This compound is distributed in the environment where it is used, and its metabolism occurs through the action of microorganisms that degrade it . The excretion is the release of the degradation products (water, carbon dioxide, and biomass) into the environment .
Result of Action
The result of this compound’s action is the transformation of a synthetic material into natural, environmentally friendly byproducts . Moreover, the degradation products of this compound can be used by other organisms in the ecosystem, contributing to the cycling of nutrients .
Action Environment
The action of this compound is influenced by various environmental factors. The presence of degrading microorganisms is crucial for the degradation of this compound . Factors such as temperature, pH, and moisture can affect the activity of these microorganisms and thus the rate of this compound degradation . Furthermore, the physical form of this compound (e.g., film, particles) can also influence its degradation rate .
Direcciones Futuras
The rate of development and use of bio-based and biodegradable materials has increased significantly in the last two decades . The 9th International Conference on Bio-based and Biodegradable Polymers (BIOPOL-2024) will be held in Coimbra (Portugal) on 22-24th July 2024 . The conference will bring together activities ranging from basic research to industrial partnerships, including demonstration and assessment of technoeconomic viability beyond the state of the art .
Propiedades
IUPAC Name |
3-hydroxybutanoic acid;3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3.C4H8O3/c1-2-4(6)3-5(7)8;1-3(5)2-4(6)7/h4,6H,2-3H2,1H3,(H,7,8);3,5H,2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPHTVOTTBREAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)O.CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80181-31-3 | |
| Record name | 3-Hydroxybutyric acid-3-hydroxyvaleric acid copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80181-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80181-31-3 | |
| Record name | Biopol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080181313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC179698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 3-hydroxy-, polymer with 3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

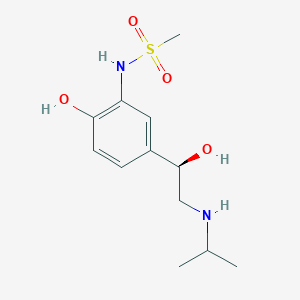
![Disodium bis[mu-tartrato(4-)]diantimonate(2-)](/img/structure/B1214636.png)
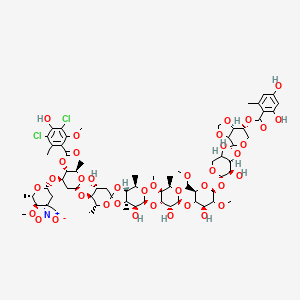
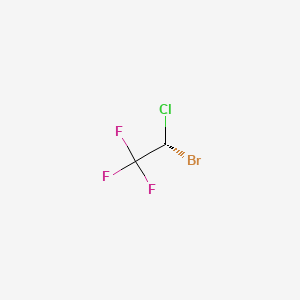
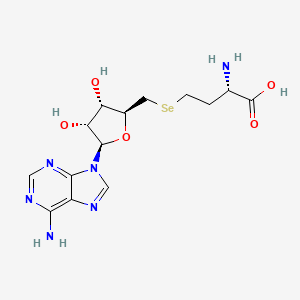

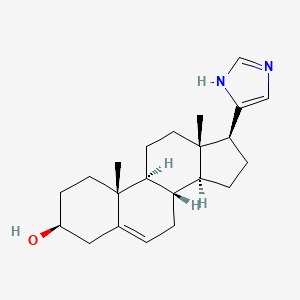
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)

